molecular formula C24H30N6O3 B2980783 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide CAS No. 1040649-86-2

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide

Cat. No.: B2980783
CAS No.: 1040649-86-2
M. Wt: 450.543
InChI Key: GTZXNPXDEDOXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, pyridines, and thiadiazoles, play a crucial role in the development of new materials and pharmaceuticals due to their diverse biological activities. Research has focused on synthesizing innovative heterocycles incorporating various moieties, such as thiadiazole, for applications like insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These compounds are identified and characterized through a series of analytical techniques, highlighting the importance of heterocyclic chemistry in developing new compounds with potential scientific and agricultural applications.

Antimicrobial Evaluation

The antimicrobial properties of new heterocyclic compounds have been extensively studied, with research demonstrating the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and thieno[2,3-b]-pyridines. These compounds show promise as antimicrobial and antifungal agents, underscoring the potential of such chemical structures in addressing resistant microbial strains and developing new antimicrobial therapies (Othman, 2013).

Tuberculosis Treatment

Research into the design and synthesis of thiazole-aminopiperidine hybrid analogues has identified novel inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the bacterial DNA replication process. These compounds exhibit promising in vitro activity against M. tuberculosis, highlighting the potential for developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Antiviral Activities

The development of compounds with antiviral activities is another significant application area. Synthesis efforts have led to the creation of heterocyclic compounds capable of inhibiting viral replication, demonstrating the potential for such molecules in the treatment and management of viral infections (Attaby et al., 2007).

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXNPXDEDOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.